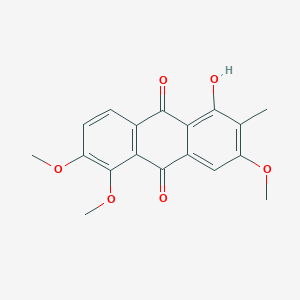![molecular formula C8H15NO2 B13142172 N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The amine is then acetylated to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: SOCl2 in DCM at low temperatures.
Major Products
Oxidation: Formation of N-[(1R,2S)-2-Oxocyclohexyl]acetamide.
Reduction: Formation of N-[(1R,2S)-2-Aminocyclohexyl]acetamide.
Substitution: Formation of N-[(1R,2S)-2-Chlorocyclohexyl]acetamide.
Scientific Research Applications
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-Hydroxycyclopentyl]acetamide
- N-[(1R,2S)-2-Hydroxycycloheptyl]acetamide
- N-[(1R,2S)-2-Hydroxycyclooctyl]acetamide
Uniqueness
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide is unique due to its specific ring size and chiral configuration, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high optical purity and specific stereochemistry .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-[(1R,2S)-2-hydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m1/s1 |
InChI Key |
AGGYRMQIIFNGRR-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(=O)NC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
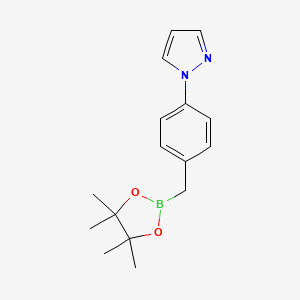

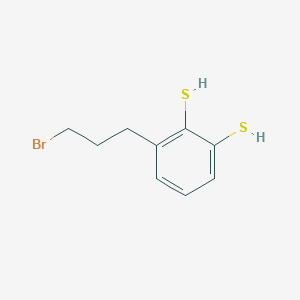

![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
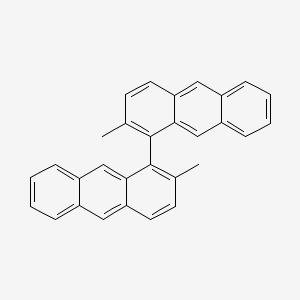
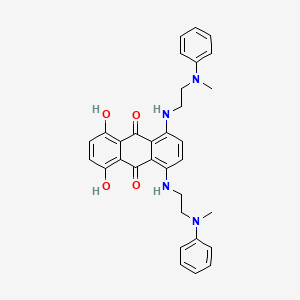

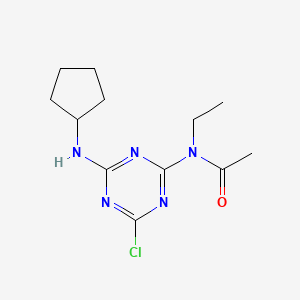

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
